![molecular formula C18H19NO3 B12873443 3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one CAS No. 62633-16-3](/img/structure/B12873443.png)
3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Dimethylamino)phenyl)-6-ethoxyisobenzofuran-1(3H)-one is an organic compound known for its unique chemical structure and properties. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to an ethoxyisobenzofuran moiety. The combination of these functional groups imparts distinct chemical and physical characteristics, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Dimethylamino)phenyl)-6-ethoxyisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dimethylaminophenyl Intermediate: This step involves the reaction of dimethylaniline with appropriate reagents to introduce the dimethylamino group onto the phenyl ring.
Coupling with Isobenzofuranone: The intermediate is then coupled with isobenzofuranone under specific conditions to form the desired compound. This step may involve the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-(4-(Dimethylamino)phenyl)-6-ethoxyisobenzofuran-1(3H)-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.
化学反应分析
Types of Reactions
3-(4-(Dimethylamino)phenyl)-6-ethoxyisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
3-(4-(Dimethylamino)phenyl)-6-ethoxyisobenzofuran-1(3H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on different biological targets.
Industry: The compound’s chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(4-(Dimethylamino)phenyl)-6-ethoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the isobenzofuranone moiety may engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: This compound shares the dimethylamino group and phenyl ring but differs in its overall structure and properties.
4-Dimethylaminocinnamaldehyde: Another compound with a dimethylamino group, used in different applications such as chromogenic assays.
Uniqueness
3-(4-(Dimethylamino)phenyl)-6-ethoxyisobenzofuran-1(3H)-one stands out due to its combination of functional groups, which imparts unique chemical reactivity and biological activity. Its distinct structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
属性
CAS 编号 |
62633-16-3 |
|---|---|
分子式 |
C18H19NO3 |
分子量 |
297.3 g/mol |
IUPAC 名称 |
3-[4-(dimethylamino)phenyl]-6-ethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H19NO3/c1-4-21-14-9-10-15-16(11-14)18(20)22-17(15)12-5-7-13(8-6-12)19(2)3/h5-11,17H,4H2,1-3H3 |
InChI 键 |
BGAUCCWAOMKHIE-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C=C1)C(OC2=O)C3=CC=C(C=C3)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


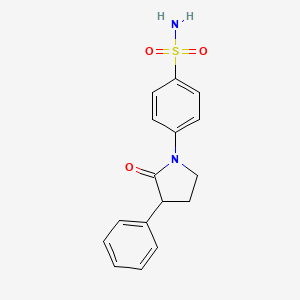
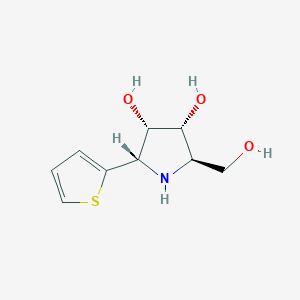
![2-(Aminomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole](/img/structure/B12873385.png)
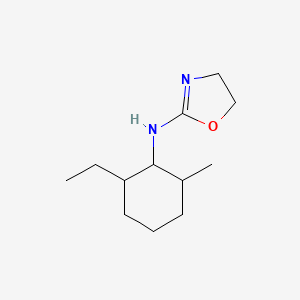
![3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12873411.png)
![6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873417.png)
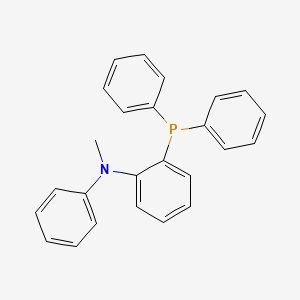

![3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol](/img/structure/B12873430.png)
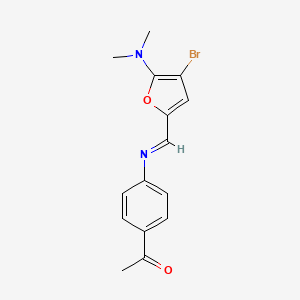
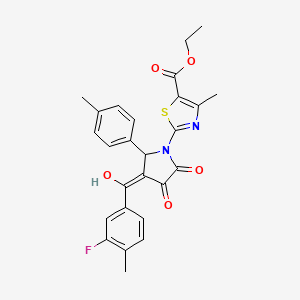
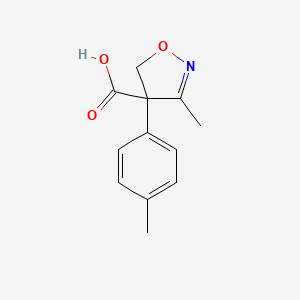
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)

